molecular formula C30H22ClNO3 B312792 3-(4-acetylphenyl)-2-(4-chlorophenyl)-5,6-diphenyl-2,3-dihydro-4H-1,3-oxazin-4-one

3-(4-acetylphenyl)-2-(4-chlorophenyl)-5,6-diphenyl-2,3-dihydro-4H-1,3-oxazin-4-one

Katalognummer: B312792
Molekulargewicht: 480 g/mol
InChI-Schlüssel: LBNXHPOIOPEDQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-acetylphenyl)-2-(4-chlorophenyl)-5,6-diphenyl-2,3-dihydro-4H-1,3-oxazin-4-one is a complex organic compound that belongs to the class of oxazine derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, an acetylphenyl group, and two diphenyl groups attached to an oxazine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Eigenschaften

Molekularformel

C30H22ClNO3

Molekulargewicht

480 g/mol

IUPAC-Name

3-(4-acetylphenyl)-2-(4-chlorophenyl)-5,6-diphenyl-2H-1,3-oxazin-4-one

InChI

InChI=1S/C30H22ClNO3/c1-20(33)21-14-18-26(19-15-21)32-29(34)27(22-8-4-2-5-9-22)28(23-10-6-3-7-11-23)35-30(32)24-12-16-25(31)17-13-24/h2-19,30H,1H3

InChI-Schlüssel

LBNXHPOIOPEDQL-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)N2C(OC(=C(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Cl

Kanonische SMILES

CC(=O)C1=CC=C(C=C1)N2C(OC(=C(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-acetylphenyl)-2-(4-chlorophenyl)-5,6-diphenyl-2,3-dihydro-4H-1,3-oxazin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazine Ring: The oxazine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carbonyl compound.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorinated aromatic compound.

    Acetylation: The acetylphenyl group is introduced via an acetylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a catalyst.

    Addition of Diphenyl Groups: The diphenyl groups can be added through Friedel-Crafts alkylation reactions using benzene and a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-acetylphenyl)-2-(4-chlorophenyl)-5,6-diphenyl-2,3-dihydro-4H-1,3-oxazin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the oxazine ring to a more saturated form, such as a tetrahydro derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of tetrahydro derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

3-(4-acetylphenyl)-2-(4-chlorophenyl)-5,6-diphenyl-2,3-dihydro-4H-1,3-oxazin-4-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(4-acetylphenyl)-2-(4-chlorophenyl)-5,6-diphenyl-2,3-dihydro-4H-1,3-oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-Chlorophenyl)-3-(4-methylphenyl)-5,6-diphenyl-2,3-dihydro-4H-1,3-oxazine-4-one: Similar structure but with a methyl group instead of an acetyl group.

    2-(4-Chlorophenyl)-3-(4-nitrophenyl)-5,6-diphenyl-2,3-dihydro-4H-1,3-oxazine-4-one: Contains a nitro group instead of an acetyl group.

Uniqueness

The presence of the acetyl group in 3-(4-acetylphenyl)-2-(4-chlorophenyl)-5,6-diphenyl-2,3-dihydro-4H-1,3-oxazin-4-one imparts unique chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific applications where the acetyl group plays a crucial role in the compound’s activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.